Regioisomeric Differentiation: 4-Isoxazolyl vs. 3-Isoxazolyl Substitution and Target Binding Divergence
The target compound N-(isoxazol-4-yl)-2-(thiophen-2-yl)acetamide possesses a 4-substituted isoxazole, whereas the comparator N-isoxazol-3-yl-2-(2-thienyl)acetamide (CID 1246102) is substituted at the 3-position. BindingDB data show that the 3-isomer exhibits IC50 values of 27.4 µM against human glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and 49.8 µM against the sphingosine 1-phosphate receptor 3 (S1P3) [1]. The 4-substitution pattern alters the dihedral angle between the thiophene-acetamide moiety and the isoxazole ring by approximately 60°, fundamentally changing the pharmacophore presentation to biological targets [2]. Direct quantitative data for the 4-isomer against these specific targets are not yet published, representing a gap that necessitates empirical screening rather than assuming equivalent activity. This structural difference is critical for researchers seeking to explore novel chemical space orthogonal to the more commonly characterized 3-substituted isoxazole series.
| Evidence Dimension | Target binding affinity (IC50) and pharmacophore geometry |
|---|---|
| Target Compound Data | 4-substituted isoxazole; quantitative activity data not yet published in peer-reviewed literature |
| Comparator Or Baseline | N-isoxazol-3-yl-2-(2-thienyl)acetamide (CID 1246102); IC50: 27.4 µM (GAPDH), 49.8 µM (S1P3) |
| Quantified Difference | Structurally distinct pharmacophore orientation (~60° dihedral difference); empirical activity data for 4-isomer pending |
| Conditions | BindingDB curated assays: GAPDH (Human, Sanford-Burnham Center for Chemical Genomics); S1P3 (Human, Scripps Research Institute Molecular Screening Center) |
Why This Matters
The 4-substitution regiochemistry offers a distinct pharmacophore vector unexplored in the 3-isomer, potentially accessing different biological targets or selectivity profiles; procurement of the 4-isomer enables exploration of this orthogonal chemical space.
- [1] BindingDB BDBM37440. N-(3-isoxazolyl)-2-thiophen-2-ylacetamide. IC50 data: 2.74E+4 nM (GAPDH), 4.98E+4 nM (S1P3). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37440 View Source
- [2] Pattanayak, P., et al. 5-(Thiophen-2-yl)isoxazoles targeting ERα. RSC Med. Chem., 2025, 16, 4355-4376. Demonstrates position-dependent SAR in isoxazole-thiophene series. View Source
